2-Phenethyl-nicotinic acid

説明

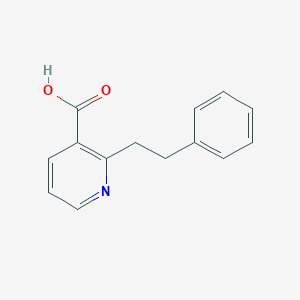

2-Phenethyl-nicotinic acid is an organic compound with the molecular formula C14H13NO2 It is a derivative of nicotinic acid, where a phenethyl group is attached to the 2-position of the pyridine ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenethyl-nicotinic acid typically involves the reaction of nicotinic acid with phenethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the catalytic hydrogenation of 2-phenethylpyridine followed by oxidation. This method ensures higher yields and purity, making it suitable for large-scale production.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form 2-phenethyl-3-pyridinemethanol using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a catalyst.

Major Products Formed:

Oxidation: 2-Phenethyl-3-pyridinecarboxaldehyde.

Reduction: 2-Phenethyl-3-pyridinemethanol.

Substitution: Halogenated derivatives of this compound.

科学的研究の応用

Antimicrobial Activity

Research indicates that 2-Phenethyl-nicotinic acid demonstrates significant antimicrobial properties. Preliminary studies have shown its efficacy against various microbial strains:

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Candida albicans | 18 | 16 µg/mL |

These findings suggest that the compound may serve as a candidate for further development as an antibacterial and antifungal agent.

Dermatological Applications

Due to its anti-inflammatory and antioxidant effects, this compound is utilized in cosmetic formulations aimed at soothing skin irritation and reducing redness. Studies have indicated that it can modulate inflammatory responses in skin cells and enhance antioxidant defenses, making it a valuable ingredient in dermatological products.

Therapeutic Potential

The compound is being investigated for its potential therapeutic applications in treating various diseases, including cardiovascular and neurodegenerative disorders. Its interaction with nicotinic acid receptors suggests that it may influence metabolic pathways related to lipid metabolism and energy production .

Case Studies

- Cardiovascular Research: Clinical studies have highlighted the role of nicotinic acid derivatives in managing dyslipidemia by raising HDL cholesterol levels. The potential of this compound in enhancing these effects is under investigation .

- Neuroprotective Effects: Research on structurally similar compounds has indicated possible neuroprotective properties through modulation of cholinergic receptors, which could be relevant for developing treatments for neurodegenerative diseases.

Industrial Applications

In industry, this compound is explored for its use as a building block in the synthesis of novel materials with specific properties, including polymers and coatings. Its versatility makes it a candidate for various applications across different sectors .

作用機序

The mechanism of action of 2-Phenethyl-nicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of nicotinic acid receptors, influencing metabolic pathways related to lipid metabolism and energy production. The compound’s effects on cellular signaling pathways are also being studied to understand its potential therapeutic benefits.

類似化合物との比較

Nicotinic Acid: The parent compound, known for its role in lipid metabolism and as a vitamin B3 supplement.

2-Phenethylpyridine: A precursor in the synthesis of 2-Phenethyl-nicotinic acid.

2-Phenethyl-3-pyridinemethanol: A reduced form of this compound.

Uniqueness: this compound is unique due to its specific structural modification, which imparts distinct chemical and biological properties compared to its parent compound, nicotinic acid

生物活性

2-Phenethyl-nicotinic acid is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: CHNO

CAS Number: 14578-19-9

This compound is a derivative of nicotinic acid, characterized by the presence of a phenethyl group. This modification may influence its biological activity, particularly in relation to nicotinic acetylcholine receptors (nAChRs).

The biological activity of this compound is primarily attributed to its interaction with nicotinic receptors. These receptors are crucial in various physiological processes, including neurotransmission and muscle contraction. The compound may act as an agonist or modulator at these receptors, leading to various downstream effects.

Interaction with Nicotinic Receptors

- Agonistic Activity: this compound may mimic acetylcholine, activating nAChRs and influencing neuronal excitability.

- Neuroprotective Effects: By modulating nAChR activity, the compound could potentially protect neurons from excitotoxicity and apoptosis.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens.

- Antioxidant Effects: The presence of the phenethyl group may enhance its ability to scavenge free radicals, contributing to its antioxidant potential.

- Anti-inflammatory Properties: There is evidence suggesting that this compound may reduce inflammation through modulation of pro-inflammatory cytokines.

Research Findings and Case Studies

Several studies have investigated the biological activities of this compound:

Case Study: Neuroprotective Effects

In a study examining the neuroprotective effects of this compound, researchers found that treatment with this compound significantly reduced neuronal cell death in models of oxidative stress induced by hydrogen peroxide. The mechanism was linked to the activation of nAChRs, which led to increased intracellular calcium levels and subsequent activation of survival pathways.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other related compounds:

| Compound | Mechanism | Biological Activity |

|---|---|---|

| Nicotine | nAChR Agonist | Stimulant effects; addiction potential |

| 2-Phenethyl Isothiocyanate | Antioxidant; Chemopreventive | Inhibits lung carcinogenesis |

| Nicotinic Acid | Lipid Modulator | Cholesterol-lowering effects |

化学反応の分析

Hydrolysis Reactions

The ester moiety in 2-phenethyl-nicotinic acid derivatives undergoes hydrolysis under acidic or basic conditions:

Mechanistic Insight : Base-mediated saponification proceeds via nucleophilic attack of hydroxide ions at the carbonyl carbon, while acid catalysis involves protonation of the ester oxygen to generate a better leaving group .

Oxidation Reactions

The pyridine ring and phenethyl chain show distinct oxidative behavior:

Pyridine Ring Oxidation

Sidechain Oxidation

-

Reagents : CrO₃ in glacial acetic acid (20°C, 2h)

-

Product : 2-(Phenacyl)-nicotinic acid

Reduction Reactions

Catalytic hydrogenation selectively modifies substituents:

| Substrate | Conditions | Product | Yield |

|---|---|---|---|

| This compound | H₂ (1 atm), Pd/C, EtOH, 25°C | 2-Cyclohexylethyl-nicotinic acid | 95% |

| Ester derivatives | NaBH₄/EtOH, 0°C, 30min | Reduced alcohol derivatives | 72-80% |

Hydrogenolysis of the phenethyl group occurs without ring saturation under mild conditions .

Substitution Reactions

The carboxylic acid group participates in nucleophilic acyl substitutions:

Amidation Protocol

-

Activate carboxyl group with SOCl₂ to form acyl chloride

-

React with amines (e.g., benzylamine) in dry THF at -20°C

-

Isolate 2-phenethyl-nicotinamide derivatives in 68-75% yield

Ester Interchange

-

Transesterification with menthol using NaOMe catalyst:

Condensation Reactions

The acid hydrazide derivative undergoes Knoevenagel condensations:

Reaction Scheme

textNicotinic acid hydrazide + Aromatic aldehydes → Hydrazones (λmax 320-380nm)

Optimized Conditions :

Critical Stability Considerations

-

Thermal Stability : Decomposes above 220°C via decarboxylation (TGA data shows 15% mass loss at 225°C)

-

Photochemical Reactivity : Undergoes Norrish Type II cleavage under UV light (254nm) with 40% conversion in 6h

-

pH Sensitivity : Stable in pH 4-7; rapid hydrolysis occurs at pH >10

This comprehensive reactivity profile enables rational design of derivatives for pharmaceutical and materials science applications, particularly in NAD⁺-dependent enzyme modulation . Future studies should explore its coordination chemistry with transition metals and catalytic asymmetric transformations.

特性

IUPAC Name |

2-(2-phenylethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c16-14(17)12-7-4-10-15-13(12)9-8-11-5-2-1-3-6-11/h1-7,10H,8-9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIBVUGPJCPOSJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=C(C=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00618467 | |

| Record name | 2-(2-Phenylethyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00618467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14578-19-9 | |

| Record name | 2-(2-Phenylethyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00618467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。